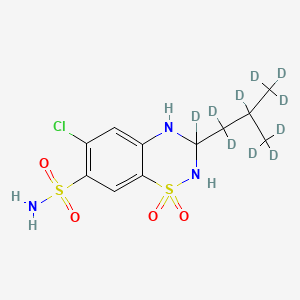

Buthiazide-d10 (Major)

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-3-deuterio-3-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propyl]-1,1-dioxo-2,4-dihydro-1λ6,2,4-benzothiadiazine-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3O4S2/c1-6(2)3-11-14-8-4-7(12)9(20(13,16)17)5-10(8)21(18,19)15-11/h4-6,11,14-15H,3H2,1-2H3,(H2,13,16,17)/i1D3,2D3,3D2,6D,11D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGBFRHCDYZJRAO-VJVKZKKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl)C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Enrichment of Buthiazide D10 Major

Strategies for Deuterium (B1214612) Incorporation into Organic Molecules

The introduction of deuterium into organic molecules can be achieved through several established methodologies. researchgate.net These strategies are broadly categorized based on whether the deuterium is introduced via labeled starting materials or through direct exchange on a pre-formed molecular scaffold. snnu.edu.cn The choice of method depends on factors such as the desired labeling pattern, the stability of the target molecule to the reaction conditions, and the availability of deuterated reagents. rsc.org

Utilization of Deuterium-Labeled Precursors and Building Blocks

One of the most direct and regioselective methods for synthesizing deuterated compounds is to build the molecule from isotopically labeled precursors. nih.gov This "bottom-up" approach involves incorporating deuterium at an early stage of a multi-step synthesis, using simple, commercially available deuterated building blocks. hbni.ac.ineuropa.eu For a complex molecule like Buthiazide (B1668094), this could involve using a deuterated version of one of the key synthetic fragments.

The synthesis of deuterated aryl ethers and other complex structures often begins with simple deuterated starting materials like deuterated methanol (B129727) (CD3OD) or deuterated alkyl halides (e.g., CD3I). hbni.ac.in For Buthiazide-d10, a plausible strategy would involve the use of a deuterated isobutyraldehyde (B47883) or a related deuterated four-carbon fragment that ultimately forms the isobutyl group at the N2 position of the thiadiazine ring. This ensures that the deuterium atoms are stably incorporated into C-D bonds at specific, non-labile positions within the final molecule.

Table 1: Comparison of Deuterated Precursor Strategies

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Alkylation with Deuterated Reagents | Using deuterated alkyl halides or sulfates to introduce a labeled alkyl group onto a molecule. | High regioselectivity; predictable labeling pattern. | Limited by the availability and cost of the specific deuterated alkylating agent. |

| Reduction with Deuterated Hydrides | Employing deuterated reducing agents like sodium borodeuteride (NaBD4) or lithium aluminum deuteride (B1239839) (LiAlD4) to reduce carbonyls or other functional groups. researchgate.net | Efficient for introducing deuterium at specific sites formed during reduction. | The functional group to be reduced must be present in the precursor. |

| Condensation with Labeled Fragments | Reacting a non-labeled intermediate with a deuterated building block, such as a deuterated aldehyde or amine. nih.gov | Allows for the incorporation of large, heavily deuterated fragments in a single step. | Requires the synthesis or commercial availability of the specific deuterated fragment. |

Direct Deuterium-Hydrogen Exchange Reactions in Buthiazide Synthesis

Direct hydrogen-deuterium (H/D) exchange is a powerful technique for introducing deuterium into a molecule, often in the later stages of a synthesis. snnu.edu.cnnih.gov This method involves exposing the target compound to a deuterium source, typically deuterium oxide (D₂O), under conditions that facilitate the replacement of hydrogen atoms with deuterium. researchgate.netwikipedia.org The reaction can be promoted by acid, base, or metal catalysts. mdpi.comresearchgate.net

For Buthiazide, which contains several potentially exchangeable protons, this method must be carefully controlled to achieve the desired labeling pattern. Protons attached to heteroatoms, such as the sulfonamide (-SO₂NH₂) and the secondary amine in the thiadiazine ring, are labile and will readily exchange in the presence of D₂O. mdpi.com Achieving deuteration at less reactive C-H bonds, such as those on the aromatic ring or the alkyl side chain, typically requires more forcing conditions, often involving a heterogeneous metal catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO₂). researchgate.netrsc.org The efficiency of these exchange reactions depends on the pH, temperature, and choice of catalyst. mdpi.com

Optimized Synthesis Protocols for Buthiazide-d10 (Major)

A hypothetical optimized synthesis could proceed as follows:

Synthesis of a Deuterated Precursor: The synthesis would begin with the preparation of deuterated isobutyraldehyde (isobutyraldehyde-d₇, (CD₃)₂CDCHO) or a related d₁₀-amine precursor. This ensures the stable incorporation of the majority of the required deuterium atoms into the isobutyl side chain.

Condensation Reaction: The core benzothiadiazine structure is typically formed by the cyclocondensation of a 2-amino-4-chloro-5-sulfamoylbenzenesulfonamide with an appropriate aldehyde. In this optimized protocol, the deuterated isobutyraldehyde precursor would be reacted with the non-labeled sulfonamide intermediate to form the deuterated dihydro-benzothiadiazine ring system of Buthiazide.

Final H/D Exchange (Optional): To ensure the highest level of isotopic enrichment and to label any remaining labile protons (e.g., the sulfonamide N-H), a final H/D exchange step can be performed. This involves dissolving the synthesized Buthiazide-d₉ intermediate in a suitable solvent and treating it with D₂O under mild basic or acidic conditions to furnish Buthiazide-d10.

This combined approach leverages the regioselectivity of using a labeled precursor for the stable C-D bonds and the simplicity of H/D exchange for the labile N-H protons, providing an efficient route to the target compound with high isotopic purity.

Analytical Assessment of Deuterium Incorporation Efficiency and Isotopic Purity

Following synthesis, a rigorous analytical assessment is essential to confirm the structural integrity of the molecule, determine the percentage of deuterium incorporation, and quantify the isotopic purity. rsc.org The primary techniques employed for this purpose are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgnih.gov

High-Resolution Mass Spectrometry (HRMS): ESI-HRMS is a highly sensitive method used to determine the isotopic distribution of the synthesized compound. nih.govresearchgate.net By comparing the mass spectrum of the deuterated compound to its non-labeled analog, the mass shift corresponding to the number of incorporated deuterium atoms can be precisely measured. The relative abundances of the different isotopologue peaks (M, M+1, M+2, etc.) are used to calculate the average deuterium incorporation and the isotopic purity of the desired d10 species. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the specific location of the deuterium atoms within the molecule. rsc.org

¹H NMR: In the proton NMR spectrum of Buthiazide-d10, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly diminished. The integration of any remaining residual proton signals allows for the calculation of site-specific isotopic purity. nih.govgoogle.com

²H NMR: Deuterium NMR can be used to directly observe the signals from the incorporated deuterium atoms, confirming their chemical environment and providing further quantitative data on the isotopic abundance at each labeled position. nih.gov

The combination of these analytical techniques provides a comprehensive evaluation of the final product, ensuring it meets the required specifications for its intended use as an isotopic standard. rsc.org

| Deuterium Nuclear Magnetic Resonance (²H NMR) | Direct confirmation of deuterium at specific sites, quantification of site-specific incorporation. nih.gov | Chemical shift and integration of deuterium signals. |

Analytical Methodologies Leveraging Buthiazide D10 Major As an Internal Standard

Principles and Advantages of Stable Isotope-Labeled Internal Standards in Quantitative Chemical and Bioanalytical Assays

Stable isotope-labeled (SIL) internal standards are compounds in which one or more atoms have been replaced with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) scispace.com. For Buthiazide-d10, ten hydrogen atoms in the Buthiazide (B1668094) molecule have been replaced with deuterium. This substitution results in a compound that is chemically almost identical to the analyte of interest but has a higher molecular mass, making it distinguishable by a mass spectrometer scispace.com. The fundamental principle of using a SIL internal standard is to add a known quantity of it to every sample, including calibration standards and quality controls, before any sample processing steps . Because the SIL standard has nearly identical physicochemical properties to the analyte, it experiences the same variations during extraction, handling, and analysis scispace.com. By measuring the ratio of the analyte's signal to the internal standard's signal, these variations can be effectively normalized, leading to significantly more accurate and precise quantification .

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is highly susceptible to "matrix effects." nih.gov These effects occur when co-eluting endogenous components from the sample matrix (e.g., plasma, urine) enhance or suppress the ionization of the target analyte in the mass spectrometer's ion source, leading to inaccurate measurements nih.gov.

Buthiazide-d10, as a SIL internal standard, co-elutes chromatographically with the unlabeled Buthiazide. Consequently, both compounds experience the same degree of ion suppression or enhancement from the sample matrix at the same point in time. This simultaneous effect allows the ratio of their signals to remain constant, even if the absolute signal intensity of both compounds fluctuates. This normalization is crucial for correcting errors and ensuring reliable quantification in complex biological samples nih.gov. The use of a SIL internal standard is considered the most effective strategy to compensate for matrix effects nih.gov.

Method robustness refers to the capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters, while reproducibility is the ability to obtain consistent results across different laboratories, analysts, or equipment nih.gov. SIL internal standards like Buthiazide-d10 significantly enhance both. They correct for variability introduced during various stages of the analytical process, including:

Sample Preparation: Losses during liquid-liquid or solid-phase extraction.

Instrumental Variability: Minor fluctuations in injection volume or mass spectrometer sensitivity over time scispace.com.

By accounting for these potential sources of error, the internal standard ensures that the final calculated concentration is a true reflection of the analyte's presence in the original sample. This leads to methods that are more reliable, rugged, and transferable between different analytical settings, which is a critical requirement for regulatory submissions and routine therapeutic drug monitoring nih.gov.

Development and Validation of Advanced Analytical Methods Utilizing Buthiazide-d10 (Major)

The development of a quantitative assay using Buthiazide-d10 as an internal standard requires a systematic approach to optimize the analytical conditions and a thorough validation process to demonstrate that the method is fit for its intended purpose, in accordance with guidelines from regulatory bodies like the International Council for Harmonisation (ICH) europa.eueuropa.eu.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for quantifying drugs like Buthiazide in biological matrices due to its high sensitivity and selectivity nih.gov.

Chromatographic Separation: The initial step involves developing an HPLC method that effectively separates Buthiazide from other matrix components. A reversed-phase column, such as a C18, is typically used. Optimization involves testing different mobile phase compositions (e.g., mixtures of acetonitrile or methanol (B129727) with aqueous buffers like ammonium formate) and gradient elution profiles to achieve a sharp, symmetrical peak shape for Buthiazide with a short run time nih.gov. The goal is to ensure that Buthiazide and Buthiazide-d10 co-elute.

Mass Spectrometric Detection: Optimization of the MS/MS parameters is critical for sensitivity. This is typically done by infusing a standard solution of Buthiazide and Buthiazide-d10 directly into the mass spectrometer.

Ionization Mode: Both positive and negative electrospray ionization (ESI) modes are evaluated to determine which provides a more intense and stable signal for the analyte. For thiazide diuretics, negative ESI mode is often effective nih.gov.

Multiple Reaction Monitoring (MRM): For quantification, tandem mass spectrometry is operated in MRM mode. This involves selecting a specific precursor ion (the molecular ion of the compound) and a characteristic product ion (a fragment generated by collision-induced dissociation). This transition is highly specific to the target molecule.

For a hypothetical LC-MS/MS method, the following MRM transitions might be optimized:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

|---|---|---|---|

| Buthiazide | 383.0 | 292.0 | Negative ESI |

| Buthiazide-d10 (Major) | 393.0 | 302.0 | Negative ESI |

Table 1: Hypothetical MRM parameters for the analysis of Buthiazide using Buthiazide-d10 as an internal standard.

Once the method is optimized, it must undergo a full validation to ensure its performance is reliable and meets regulatory standards europa.eueuropa.eu. Key validation parameters include:

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is tested by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of Buthiazide and its internal standard .

Accuracy and Precision: Accuracy measures the closeness of the determined value to the true value, while precision measures the degree of scatter between a series of measurements. They are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, mid, and high) in multiple replicates, both within the same day (intra-day) and on different days (inter-day). Acceptance criteria are typically within ±15% for accuracy (±20% at the LLOQ) and a relative standard deviation (RSD) of ≤15% for precision (≤20% at the LLOQ) .

Linearity and Range: The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed using a series of standards over a specified concentration range. The curve is typically fitted with a linear regression model, requiring a correlation coefficient (r²) of >0.99 . The range is the interval between the upper and lower concentrations for which the method has been demonstrated to be accurate, precise, and linear.

Limits of Detection (LOD) and Quantitation (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantified with acceptable accuracy and precision. The LOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision (typically ±20% accuracy and ≤20% RSD) nih.gov.

Robustness: The method's resistance to small, deliberate changes in analytical parameters (e.g., mobile phase pH, column temperature) is evaluated to ensure its reliability during routine use nih.gov.

| Validation Parameter | Acceptance Criteria (Typical) | Hypothetical Result for Buthiazide Assay |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Range | Defined by application needs | 1 - 500 ng/mL |

| LLOQ | Accuracy: ±20%, Precision: ≤20% RSD | 1 ng/mL |

| Accuracy (QC Samples) | Within ±15% of nominal value | 95.5% - 108.2% |

| Precision (QC Samples) | ≤ 15% RSD | < 8.5% |

| Recovery | Consistent and reproducible | ~85% |

| Matrix Effect | IS-normalized factor close to 1 | 0.98 - 1.04 |

Table 2: Representative validation summary for a hypothetical bioanalytical method for Buthiazide using Buthiazide-d10 as an internal standard, based on common regulatory guidelines.

While LC-MS/MS is more common for non-volatile drugs like Buthiazide, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed. However, this requires a derivatization step to convert the polar, non-volatile Buthiazide molecule into a more volatile and thermally stable compound suitable for GC analysis scirp.org. Common derivatization techniques include methylation or silylation scirp.org.

In a GC-MS method, Buthiazide-d10 would serve the same crucial role as in LC-MS/MS. It would be added to samples before extraction and derivatization. Since the derivatization reaction efficiency can be variable, the SIL internal standard corrects for these inconsistencies because it undergoes derivatization in the same manner as the unlabeled analyte. The use of a deuterated internal standard in GC-MS has been shown to be a reliable approach to correct for variability caused by the sample matrix and the analytical process nih.gov. The mass spectrometer would be operated in Selected Ion Monitoring (SIM) mode to detect specific, characteristic ions of the derivatized Buthiazide and Buthiazide-d10, ensuring high selectivity and accurate quantification scirp.org.

Addressing Challenges in Internal Standardization with Buthiazide-d10 (Major)

The use of a stable isotope-labeled internal standard, such as Buthiazide-d10 (Major), is a widely accepted strategy to enhance the accuracy and precision of quantitative bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS/MS). The underlying principle is that the deuterated standard will exhibit nearly identical physicochemical properties to the unlabeled analyte, thus compensating for variability during sample preparation, chromatography, and ionization. However, several challenges can arise that may compromise the reliability of this approach. This section delves into the key challenges associated with the use of Buthiazide-d10 as an internal standard and outlines strategies to mitigate these issues.

Investigation of Deuterium Isotope Effects on Chromatographic Retention and Recovery

A primary assumption when using deuterated internal standards is that they will co-elute with the target analyte. However, the substitution of hydrogen with deuterium can lead to subtle differences in physicochemical properties, a phenomenon known as the deuterium isotope effect (DIE). This can result in a chromatographic shift between the analyte and its deuterated internal standard.

Deuterium is heavier than protium (B1232500) (the most common isotope of hydrogen), which can lead to stronger van der Waals interactions and a slight increase in hydrophobicity. In reversed-phase chromatography, this can cause the deuterated compound to have a slightly longer retention time than its non-deuterated counterpart. Conversely, in some instances, deuterated compounds have been observed to elute slightly earlier. The magnitude of this shift is influenced by the number and position of the deuterium atoms, as well as the chromatographic conditions.

Research Findings:

To investigate the potential for a deuterium isotope effect with Buthiazide-d10, a systematic evaluation of chromatographic conditions is essential during method development. This would involve analyzing the analyte and the internal standard under various mobile phase compositions and gradients to determine the extent of any separation.

Illustrative Data on Chromatographic Retention Times:

The following interactive table illustrates hypothetical retention time data for Buthiazide and Buthiazide-d10 under different chromatographic conditions, demonstrating a potential deuterium isotope effect.

| Chromatographic Condition | Buthiazide Retention Time (min) | Buthiazide-d10 Retention Time (min) | Retention Time Difference (s) |

| Isocratic 50% Acetonitrile | 4.25 | 4.28 | 1.8 |

| Isocratic 60% Acetonitrile | 3.12 | 3.16 | 2.4 |

| Gradient 30-70% Acetonitrile | 5.58 | 5.61 | 1.8 |

This table presents hypothetical data for illustrative purposes, as specific experimental data for Buthiazide-d10 was not found in publicly available literature.

Strategies for Mitigating Ion Suppression or Enhancement Phenomena

Ion suppression or enhancement, collectively known as matrix effects, is a significant challenge in LC-MS/MS analysis. It occurs when co-eluting matrix components interfere with the ionization of the analyte and internal standard in the mass spectrometer's ion source. While a co-eluting stable isotope-labeled internal standard is the best tool to compensate for these effects, significant differences in the degree of ion suppression experienced by the analyte and the internal standard can still lead to inaccurate quantification.

This can be particularly problematic if there is a chromatographic separation between the analyte and the deuterated internal standard, as they will be passing through the ion source at slightly different times and may be affected differently by fluctuating matrix interferences.

Strategies for Mitigation:

Chromatographic Optimization: The most effective strategy is to optimize the chromatographic method to ensure co-elution of Buthiazide and Buthiazide-d10. This may involve adjusting the mobile phase composition, gradient profile, and column chemistry.

Sample Preparation: Thorough sample clean-up procedures, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can remove a significant portion of interfering matrix components, thereby reducing the potential for ion suppression.

Matrix Effect Evaluation: During method validation, it is crucial to assess the matrix effect. This is typically done by comparing the response of the analyte in post-extraction spiked matrix samples from different sources to the response in a neat solution. The internal standard-normalized matrix factor should be close to 1.0.

Illustrative Data on Ion Suppression Assessment:

The following table provides a hypothetical example of how ion suppression could be evaluated for Buthiazide with and without the use of Buthiazide-d10 as an internal standard.

| Sample Type | Buthiazide Peak Area | Buthiazide-d10 Peak Area | Analyte/IS Ratio | % Ion Suppression (Analyte) |

| Neat Solution | 1,000,000 | 1,050,000 | 0.95 | N/A |

| Post-Spiked Plasma Lot 1 | 750,000 | 780,000 | 0.96 | 25% |

| Post-Spiked Plasma Lot 2 | 600,000 | 625,000 | 0.96 | 40% |

This table presents hypothetical data for illustrative purposes. The consistent Analyte/IS Ratio despite varying ion suppression demonstrates the effectiveness of a co-eluting internal standard.

Importance of Internal Standard Purity and Its Impact on Quantification

The accuracy of quantification is directly dependent on the purity of the internal standard. Both chemical and isotopic purity are critical considerations for Buthiazide-d10.

Chemical Purity: The presence of unlabeled Buthiazide as an impurity in the Buthiazide-d10 internal standard solution will lead to an overestimation of the analyte concentration. This is because the impurity will contribute to the analyte signal. It is therefore essential to use an internal standard with the highest possible chemical purity.

Isotopic Purity: The isotopic purity refers to the percentage of the deuterated compound that contains the specified number of deuterium atoms. The presence of isotopologues with fewer deuterium atoms (e.g., d8, d9) can potentially interfere with the analyte signal, especially at low concentrations. Furthermore, the presence of the M+0 isotopologue (unlabeled Buthiazide) directly impacts the accuracy of the assay. High-resolution mass spectrometry can be a valuable tool for assessing the isotopic purity of deuterated standards nih.gov.

Impact on Quantification:

The presence of unlabeled analyte in the internal standard can be corrected for if its concentration is known. However, it is preferable to use an internal standard with a purity of >99%. Regulatory guidelines for bioanalytical method validation often require an assessment of the contribution of the internal standard to the analyte signal, which should be minimal.

Illustrative Data on the Impact of Internal Standard Impurity:

The table below illustrates the potential impact of an impure Buthiazide-d10 internal standard on the calculated concentration of an unknown sample.

| True Analyte Concentration (ng/mL) | % Unlabeled Buthiazide in IS | Measured Analyte Signal | IS Signal | Calculated Analyte Concentration (ng/mL) | % Error |

| 10.0 | 0.0 | 100,000 | 1,000,000 | 10.0 | 0.0% |

| 10.0 | 0.5 | 105,000 | 1,000,000 | 10.5 | 5.0% |

| 10.0 | 1.0 | 110,000 | 1,000,000 | 11.0 | 10.0% |

This table presents a simplified, hypothetical scenario to demonstrate the principle.

Applications of Buthiazide D10 Major in Pre Clinical Pharmacological and Disposition Research

Use in In Vitro Drug Metabolism and Enzyme Kinetic Studies

In vitro models are fundamental in early drug discovery to predict how a drug will be metabolized in the body. nih.govmdpi.com These systems allow for the controlled investigation of metabolic pathways and the enzymes involved, providing crucial data before advancing to in vivo studies. nih.govnih.gov

Application in Cellular Models (e.g., Primary Hepatocytes, Cell Lines) for Metabolic Profiling

Cellular models, particularly primary hepatocytes from various species (e.g., human, rat, mouse, dog), are considered the gold standard for in vitro metabolic profiling as they contain a full complement of phase I and phase II drug-metabolizing enzymes and cofactors in a physiologically relevant environment. nih.govnih.govsrce.hr In the context of Buthiazide (B1668094) research, Buthiazide-d10 (Major) would be used as an internal standard in analytical methods to accurately quantify the disappearance of the parent compound, Buthiazide, over time when incubated with these cells.

This allows for the determination of the metabolic stability of Buthiazide. srce.hrnuvisan.com By measuring the rate of metabolism, researchers can estimate the intrinsic clearance of the drug. nuvisan.com Furthermore, these studies enable the identification of metabolites formed by the hepatocytes. The distinct mass of Buthiazide-d10 ensures that it does not interfere with the detection of Buthiazide and its metabolites by mass spectrometry. bioscientia.de

Hypothetical Metabolic Stability of Buthiazide in Primary Hepatocytes from Different Species

| Species | Incubation Time (min) | Buthiazide Remaining (%) | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/10^6 cells) |

| Human | 0 | 100 | 120 | 5.8 |

| 30 | 85 | |||

| 60 | 70 | |||

| 120 | 50 | |||

| Rat | 0 | 100 | 60 | 11.5 |

| 30 | 50 | |||

| 60 | 25 | |||

| 120 | 5 | |||

| Dog | 0 | 100 | 90 | 7.7 |

| 30 | 75 | |||

| 60 | 55 | |||

| 120 | 30 |

Note: The data in this table is hypothetical and for illustrative purposes only. Specific experimental data for Buthiazide is not publicly available.

Application in Subcellular Fractions (e.g., Microsomes, Cytosol) for Enzyme Identification

To pinpoint the specific enzymes responsible for a drug's metabolism, subcellular fractions are employed. srce.hrnih.gov Liver microsomes are rich in cytochrome P450 (CYP) enzymes, which are major players in phase I oxidative metabolism. pharmacologyeducation.orgdynamed.comwikipedia.org Cytosolic fractions contain other important enzymes, such as some dehydrogenases and phase II conjugation enzymes.

In studies with Buthiazide, incubations would be performed with liver microsomes from different species, fortified with necessary cofactors like NADPH. Buthiazide-d10 would serve as the internal standard for the analytical quantification of Buthiazide depletion. By using a panel of recombinant human CYP enzymes or by employing specific chemical inhibitors or antibodies for different CYP isoforms, the primary CYP enzymes involved in Buthiazide's metabolism can be identified. nih.govnih.gov This information is critical for predicting potential drug-drug interactions. nih.gov

Enzyme kinetic parameters, such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax), can also be determined using microsomal assays. taylorandfrancis.comnih.govnumberanalytics.comlibretexts.org These parameters describe the affinity of the enzyme for the drug and the maximum rate of its metabolism, respectively, providing a deeper understanding of the metabolic process. numberanalytics.comlibretexts.org

Hypothetical Enzyme Kinetics of Buthiazide Metabolism by Human Liver Microsomes

| Parameter | Value |

| Km (µM) | 50 |

| Vmax (pmol/min/mg protein) | 250 |

| Intrinsic Clearance (CLint, µL/min/mg protein) | 5.0 |

Note: The data in this table is hypothetical and for illustrative purposes only. Specific experimental data for Buthiazide is not publicly available.

Identification of Metabolic Pathways and Metabolite Profiling of Buthiazide in Non-human Biological Systems

A crucial aspect of pre-clinical research is the identification of the metabolic pathways a drug undergoes and the characterization of its metabolites. mdpi.comnih.gov This is essential because metabolites can be pharmacologically active or even toxic. In vitro systems, such as hepatocytes and microsomes from preclinical species, are used for this purpose.

Following incubation of Buthiazide with these systems, the samples are analyzed using high-resolution mass spectrometry (HRMS). The use of Buthiazide-d10 as an internal standard ensures accurate quantification of the parent drug, while the high-resolution mass spectrometer allows for the detection and structural elucidation of potential metabolites. Common metabolic pathways for thiazide-like diuretics include hydroxylation and cleavage of the sulfonamide group.

Role in In Vivo Animal Pharmacokinetic and Toxicokinetic Research

In vivo studies in animals are essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) by a living organism as a whole. merckvetmanual.commerckvetmanual.comveteriankey.comnih.gov Buthiazide-d10 (Major) plays a vital role as an internal standard in the bioanalytical methods used to measure Buthiazide concentrations in various biological samples collected from these studies.

Assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) in Pre-clinical Models

ADME studies are typically conducted in rodent (e.g., rats, mice) and non-rodent (e.g., dogs, monkeys) species. biorxiv.orgmdpi.comcytokinetics.comnih.gov Following administration of Buthiazide, blood, urine, and feces are collected over time. bioivt.com The concentration of Buthiazide in these samples is determined using a validated analytical method, such as LC-MS/MS, with Buthiazide-d10 as the internal standard.

This allows for the calculation of key pharmacokinetic parameters, including:

Absorption: Bioavailability, maximum concentration (Cmax), and time to maximum concentration (Tmax).

Distribution: Volume of distribution (Vd).

Metabolism: Identification of circulating metabolites.

Excretion: Clearance (CL) and elimination half-life (t½), as well as the routes and extent of excretion in urine and feces. veteriankey.com

Hypothetical Pharmacokinetic Parameters of Buthiazide in Different Animal Species Following Oral Administration

| Parameter | Rat | Dog |

| Cmax (ng/mL) | 800 | 1200 |

| Tmax (h) | 1.0 | 2.0 |

| AUC (ng·h/mL) | 4000 | 9600 |

| Bioavailability (%) | 40 | 65 |

| Vd (L/kg) | 1.5 | 1.2 |

| CL (mL/min/kg) | 10 | 5 |

| t½ (h) | 2.5 | 4.0 |

Note: The data in this table is hypothetical and for illustrative purposes only. Specific experimental data for Buthiazide is not publicly available.

Comparative Metabolism Studies Across Animal Species to Inform Model Selection

Significant differences can exist in drug metabolism between different animal species and humans. nih.gov Therefore, it is crucial to conduct comparative metabolism studies to select the most appropriate animal model for predicting human pharmacokinetics and for conducting long-term toxicology studies. mdpi.com

The metabolic profiles of Buthiazide obtained from in vitro studies (using hepatocytes and microsomes) and in vivo studies (from urine and plasma) in different animal species are compared to the metabolic profile observed in human in vitro systems. The animal species that most closely mimics the human metabolic profile is considered the most relevant model. The use of Buthiazide-d10 ensures the accuracy of the quantitative data underpinning these comparisons.

Information regarding "Buthiazide-d10 (Major)" is not publicly available in scientific literature, preventing the creation of an article based on the provided outline.

The lack of available data makes it impossible to provide scientifically accurate content, data tables, or detailed research findings as requested in the article outline. Information is readily available for the parent compound, Buthiazide; however, specific data on its deuterated isotopologue, Buthiazide-d10 (Major), is absent from the public domain. Therefore, the requested article cannot be generated.

Isotopic Integrity and Chemical Stability of Buthiazide D10 Major

Evaluation of Deuterium (B1214612) Label Retention in Complex Biological and Analytical Environments

The retention of deuterium labels on Buthiazide-d10 is crucial for its function as a reliable internal standard in quantitative bioanalysis, typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stability of the carbon-deuterium (C-D) bond is generally high; however, the complex and dynamic nature of biological matrices, such as plasma and urine, can present challenges.

While specific studies on Buthiazide-d10 are not extensively available in peer-reviewed literature, the behavior of deuterated internal standards in biological matrices is a well-documented area. For instance, a slight difference in retention time between the deuterated and non-deuterated analyte, a phenomenon known as the deuterium isotope effect, can sometimes lead to differential matrix effects. nih.gov This can affect the accuracy of quantification if a co-eluting matrix component suppresses the ionization of the analyte and the internal standard to different extents. nih.gov

Research on other deuterated standards has shown that the position of the deuterium label is critical. Labels on aromatic rings or stable alkyl chains are generally robust. In Buthiazide-d10, the ten deuterium atoms are located on the isobutyl side chain and potentially on the dihydro-benzothiadiazine ring, positions that are not typically prone to facile exchange under standard physiological or analytical pH conditions.

To ensure confidence in analytical results, the stability of the deuterated internal standard is often evaluated during method validation. This includes assessments in the biological matrix of interest (e.g., plasma, urine) under conditions that mimic sample processing and analysis. The absence of significant back-exchange to the non-deuterated form (d0) is a key acceptance criterion.

Table 1: Illustrative Data on Isotopic Stability of a Deuterated Standard in Human Plasma

| Incubation Condition | Time (hours) | % Isotopic Purity (d10) | % Back-Exchange (d0) |

| Freshly Prepared | 0 | >99% | <0.1% |

| Bench-top (Room Temp) | 24 | >99% | <0.1% |

| Processed Extract (Autosampler at 4°C) | 48 | >99% | <0.1% |

| Freeze-Thaw Cycles (3 cycles, -20°C to RT) | N/A | >99% | <0.1% |

Note: This table is illustrative, based on typical performance expectations for a stable deuterated internal standard during bioanalytical method validation. Specific data for Buthiazide-d10 may vary.

Stability Studies of Buthiazide-d10 (Major) Under Varying Storage and Experimental Conditions

The chemical stability of Buthiazide-d10, like its non-deuterated counterpart, is influenced by environmental factors such as temperature, pH, and light. Information from suppliers suggests that Buthiazide-d10 solid powder should be stored at room temperature, while stock solutions may be kept at 0-4°C for short-term storage (e.g., one month). xcessbio.comkklmed.com For long-term stability, storage at lower temperatures, such as -20°C or -80°C, is generally recommended for solutions of analytical standards.

Studies on chemically related thiazide diuretics, such as hydrochlorothiazide (B1673439) and chlorothiazide, provide significant insight into the potential degradation pathways for Buthiazide (B1668094). These compounds are susceptible to hydrolysis, particularly at neutral to alkaline pH. dshs-koeln.deijpcbs.com The primary degradation product is often the result of the cleavage of the heterocyclic ring, yielding a disulfonamide derivative. ijpcbs.comnih.gov

A stability study on several thiazide diuretics demonstrated that their degradation is highly dependent on pH and temperature. dshs-koeln.de At a low pH of 2, the compounds were relatively stable even at elevated temperatures. However, in the physiological pH range of urine (pH 5.5 to 7.5), significant degradation was observed, and this process was accelerated by higher temperatures. dshs-koeln.de Exposure to light, particularly UV light, can also cause degradation. nih.gov

Table 2: Inferred Stability of Buthiazide-d10 in Aqueous Solution Under Different Conditions

| pH | Temperature | Light Condition | Inferred Stability / Degradation |

| 2.0 | 20°C | Dark | Stable |

| 2.0 | 60°C | Dark | Relatively Stable |

| 7.0 | 20°C | Dark | Potential for slow degradation |

| 7.0 | 60°C | Dark | Accelerated degradation |

| 9.0 | 20°C | Dark | Significant degradation |

| 7.0 | 20°C | UV Light | Accelerated degradation |

Note: This table is based on stability data for other thiazide diuretics and infers the likely behavior of Buthiazide-d10. dshs-koeln.denih.gov

Given these characteristics, it is imperative that stock and working solutions of Buthiazide-d10 are stored in appropriate conditions—protected from light, at a controlled pH (preferably acidic if compatible with the analytical method), and at low temperatures to ensure their integrity over time.

Factors Influencing Deuterium-Hydrogen Exchange and Their Implications for Research Utility

Deuterium-hydrogen (D-H) exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a protium (B1232500) (hydrogen) atom from the surrounding environment, or vice versa. nih.gov While the C-D bonds in Buthiazide-d10 are generally stable, certain conditions can promote this exchange, potentially compromising its utility as an internal standard.

The primary factors influencing D-H exchange include:

pH: The exchange rate is pH-dependent. frontiersin.org While C-D bonds are not as labile as O-H or N-H bonds, extremes of pH, particularly in the presence of a catalyst, can facilitate exchange. The sulfonamide and amine protons on the buthiazide molecule are readily exchangeable, but the deuterium atoms in Buthiazide-d10 are on the carbon backbone, making them far less susceptible.

Temperature: Higher temperatures increase the kinetic energy of molecules, which can overcome the activation energy barrier for D-H exchange. frontiersin.org

Solvent: The nature of the solvent and the presence of protic sources (like water or methanol) are necessary for the exchange to occur.

Gas-Phase Conditions: In mass spectrometry, in-source D-H exchange can sometimes occur, although this is less common for stable, covalently bound deuterium.

The key implication for research is the potential for the internal standard (d10) to convert to other isotopic forms (d9, d8, etc.) or even the unlabeled analyte (d0). This "back-exchange" would compromise the isotopic purity and lead to inaccurate quantification. Therefore, analytical methods, from sample preparation to LC-MS analysis, are designed to minimize this risk. This includes using aprotic solvents where possible during extraction and minimizing the time samples spend in protic mobile phases at elevated temperatures before analysis. mtoz-biolabs.com The stability of the deuterium label at the specific pH of the mobile phase and within the ion source of the mass spectrometer is a critical consideration during method development.

Theoretical and Computational Approaches Relevant to Buthiazide D10 Major

Molecular Modeling and Simulation of Deuteration Effects on Molecular Interactions

Molecular modeling and simulation are essential tools for visualizing how a deuterated compound like Buthiazide-d10 might interact differently with its biological targets compared to its non-deuterated (protium) counterpart. While the substitution of hydrogen with deuterium (B1214612) is a subtle structural modification, it can alter intramolecular vibrations, which in turn can influence intermolecular interactions. acs.orgnih.govosti.gov

Under the Born-Oppenheimer approximation, the potential energy surface of a molecule remains unchanged by isotopic substitution. nih.govosti.gov However, classical molecular dynamics (MD) simulations, which rely on molecular mechanics (MM) force fields, may fail to accurately capture deuteration effects if a simple mass substitution is used. acs.org Standard force fields are often parameterized using mass-dependent data, which can bias the bonded terms (bond lengths, angles, dihedrals) towards a specific isotopologue. acs.orgnih.govosti.gov As research on tetrahydrofuran (B95107) (THF)–water mixtures has shown, this approach can fail to reproduce experimentally observed phenomena, such as the loss of a miscibility gap upon deuteration of THF. acs.orgosti.gov

To accurately model Buthiazide-d10, it would be necessary to re-parameterize the MM force field to correctly describe the isotopic-dependent vibrations. acs.orgnih.gov This involves adjusting force constants and bond length parameters for the Carbon-Deuterium (C-D) bonds. oup.com By developing a specific, isotopologue-corrected force field for Buthiazide-d10, MD simulations can then be employed to study its interaction with its target protein, likely the thiazide-sensitive NCC sodium-chloride cotransporter. These simulations can provide insights into:

Binding Affinity: Calculating the binding free energy between the ligand (Buthiazide-d10 vs. Buthiazide) and the receptor. Deuteration can lead to small but significant differences in binding energies. oup.commdpi.com

Conformational Dynamics: Analyzing how deuteration affects the flexibility of the molecule and its preferred conformation within the binding pocket.

Hydrogen/Deuterium Bonding: Investigating the strength and dynamics of hydrogen bonds (or deuterium bonds) formed between the drug and the protein's active site residues. Deuteration can sometimes reduce the strength of hydrogen bonds. mdpi.com

| Compound | Modeled Target | Calculated Binding Energy (kcal/mol) - Hypothetical | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| Buthiazide (B1668094) | NCC Transporter | -9.5 | Asn150, Gly152 |

| Buthiazide-d10 (Major) | NCC Transporter | -9.3 | Asn150, Gly152 |

This table illustrates hypothetical data from molecular modeling studies, showing a slight difference in calculated binding energy upon deuteration, a phenomenon that can be investigated using these computational techniques. oup.com

Quantum Mechanical Studies on Carbon-Deuterium Bond Stability and Metabolic Lability Predictions

The primary rationale for deuterating drugs is to slow the rate of metabolic cleavage at the site of deuteration, an outcome known as the kinetic isotope effect (KIE). nih.gov Quantum mechanical (QM) calculations are fundamental to understanding the basis of this effect and predicting its magnitude.

The C-D bond is stronger and more stable than the C-H bond. stackexchange.comechemi.com This is not due to differences in the electronic structure but is a consequence of nuclear quantum effects. A simple model describes the C-H or C-D bond as a harmonic oscillator (two masses connected by a spring). stackexchange.comechemi.com Because deuterium has twice the mass of protium (B1232500), the C-D system vibrates at a lower frequency. stackexchange.com According to quantum mechanics, even at its lowest energy state, a molecular bond has a non-zero vibrational energy, known as the zero-point energy (ZPE). The lower vibrational frequency of the C-D bond results in a lower ZPE compared to the C-H bond. stackexchange.comechemi.com Consequently, more energy is required to reach the transition state for C-D bond cleavage than for C-H bond cleavage. nih.govstackexchange.com

| Property | C-H Bond | C-D Bond | Reference |

|---|---|---|---|

| Bond Dissociation Energy (kJ/mol) | ~338 | ~341.4 | stackexchange.comechemi.com |

| Zero-Point Energy | Higher | Lower | stackexchange.comechemi.com |

| Vibrational Frequency | Higher | Lower | stackexchange.com |

| Relative Bond Strength | Weaker | Stronger | nih.govstackexchange.com |

This table summarizes the key quantum mechanical differences that lead to the greater stability of the C-D bond.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly powerful for predicting metabolic lability. nih.govacs.org In this approach, the region of the system where the chemical reaction occurs (e.g., the part of Buthiazide-d10 and the active site of a Cytochrome P450 enzyme) is treated with high-accuracy QM methods. researchgate.netplos.org The rest of the protein and solvent environment is treated with more computationally efficient MM methods. nih.gov By calculating the activation energy barriers for hydrogen (or deuterium) abstraction at various positions on the molecule, researchers can predict the most likely sites of metabolism and the degree to which deuteration will slow it down. acs.orgnih.gov For Buthiazide-d10, QM/MM studies would identify which of the ten deuterated positions are most effective at blocking metabolism, thereby guiding the design of more metabolically robust drug candidates. nih.gov

In Silico Approaches for Predicting Pharmacokinetic Behavior of Deuterated Analogs in Pre-clinical Models

Predicting the full pharmacokinetic (PK) profile—encompassing Absorption, Distribution, Metabolism, and Excretion (ADME)—is a primary goal in drug discovery. nih.govresearchgate.net A multitude of in silico tools and models have been developed to predict these properties from a molecule's structure. researchgate.netri.se

For deuterated analogs like Buthiazide-d10, the prediction of metabolism is the most critical and complex aspect. Standard Quantitative Structure-Activity Relationship (QSAR) models for metabolism may not be parameterized to handle deuterated compounds. nih.gov Therefore, a more sophisticated approach is needed. The workflow for predicting the PK behavior of Buthiazide-d10 would typically involve:

Predicting Physicochemical Properties: Standard software can predict properties like logP, solubility, and plasma protein binding. Deuteration may cause minor changes in these properties, such as reduced lipophilicity. researchgate.net

Metabolism Prediction: The results from QM/MM calculations (as described in 6.2) provide the KIE for specific metabolic pathways. This information is crucial for modifying standard metabolic predictions.

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models are complex compartmental models that simulate the ADME processes of a drug in a virtual organism. nih.gov Software platforms like SimCYP or ADMET Predictor are used for this purpose. nih.gov By integrating the predicted intrinsic clearance values, adjusted for the KIE, into a PBPK model, one can simulate the full plasma concentration-time profile of Buthiazide-d10.

| Parameter | Buthiazide (Predicted) | Buthiazide-d10 (Major) (Predicted) | Anticipated Change due to KIE |

|---|---|---|---|

| Intrinsic Clearance (CLint) | High | Moderate | Decrease |

| Systemic Clearance (CL) | 15 L/h | 8 L/h | Decrease |

| Half-life (t½) | 4 h | 7.5 h | Increase |

| Area Under the Curve (AUC) | Low | High | Increase |

This table provides an example of how in silico PBPK models, informed by QM calculations of the kinetic isotope effect (KIE), can be used to predict the impact of deuteration on key pharmacokinetic parameters. nih.govresearchgate.net

Future Research Directions and Advanced Applications of Deuterated Buthiazide Analogs

Exploration of Novel Deuteration Strategies for Enhanced Metabolic Stability of Analogs

The primary goal of deuterating existing drugs or new chemical entities is often to improve their metabolic stability, leading to a longer half-life, increased systemic exposure, and potentially a reduced dosing frequency. musechem.com Future research on deuterated buthiazide (B1668094) analogs will likely focus on identifying the specific sites of metabolism on the buthiazide molecule and selectively replacing hydrogen atoms at these positions with deuterium (B1214612).

Key Research Areas:

Metabolic Site Identification: The first step involves pinpointing the "soft spots" in the buthiazide structure that are most susceptible to metabolic breakdown. This is typically achieved through in vitro studies using human liver microsomes (HLM) or specific recombinant CYP enzymes. srce.hr Techniques like mass spectrometry are used to identify the metabolites formed.

Selective Deuteration: Once metabolic hotspots are identified, synthetic strategies can be devised to introduce deuterium at these specific locations. This selective approach is crucial as indiscriminate deuteration could potentially alter the drug's pharmacological activity or lead to unforeseen metabolic pathways. juniperpublishers.commusechem.com

Kinetic Isotope Effect Studies: Investigating the magnitude of the deuterium kinetic isotope effect (KIE) is essential. A significant KIE at a particular position would confirm that bond cleavage at that site is a rate-determining step in the metabolism of buthiazide. This would validate the deuteration strategy for enhancing metabolic stability.

Potential Deuteration Strategies for Buthiazide Analogs:

| Deuteration Strategy | Rationale | Expected Outcome |

| Site-Selective Deuteration | Target specific metabolic "hot spots" on the buthiazide molecule to slow down enzymatic degradation. | Increased metabolic half-life and enhanced systemic exposure. musechem.com |

| Deuterated Functional Groups | Replace hydrogen atoms on key functional groups involved in metabolism (e.g., alkyl groups) with deuterium. | Reduced rate of metabolic clearance and potentially altered metabolite profiles. juniperpublishers.com |

| Stereoselective Deuteration | For chiral centers, selective deuteration can influence stereochemical stability and receptor binding. | Improved efficacy and/or reduced off-target effects. musechem.com |

Integration into Multi-Omics Research for Deeper Biological Insights (e.g., Metabolomics, Proteomics)

Deuterated compounds, including Buthiazide-d10, serve as invaluable tools in multi-omics research, providing deeper insights into complex biological systems. pubcompare.airesearchgate.net The use of stable isotope-labeled internal standards is a cornerstone of quantitative analysis in metabolomics and proteomics. merckmillipore.com

Applications in Multi-Omics:

Metabolomics: In metabolomics studies, deuterated internal standards like Buthiazide-d10 are essential for accurate quantification of the non-deuterated (endogenous) form of the drug and its metabolites in biological samples. eurisotop.comisotope.com By adding a known amount of the deuterated standard to a sample, variations in sample preparation and instrument response can be corrected for, a process crucial for achieving precise and accurate measurements. clearsynth.commdpi.com This is particularly important for overcoming matrix effects in complex biological fluids. clearsynth.com

Proteomics: While less direct, deuterated compounds can be used in proteomics to study drug-protein interactions and off-target effects. For example, techniques like "drug affinity responsive target stability" (DARTS) could potentially be adapted using deuterated analogs to identify protein targets of buthiazide.

Fluxomics: Deuterium oxide (D2O) labeling can be used to trace the flow of atoms through metabolic pathways (fluxomics). researchgate.net While not a direct application of Buthiazide-d10, this approach provides a systems-level view of metabolic reprogramming in response to drug treatment, offering context to the specific effects of buthiazide.

Integrated Multi-Omics: The true power lies in integrating data from different omics platforms. nih.govmdpi.com For example, by combining metabolomic data (quantified using Buthiazide-d10) with proteomic and transcriptomic data, researchers can build comprehensive models of buthiazide's mechanism of action, identify biomarkers of response, and uncover potential pathways of resistance or toxicity.

Role of Deuterated Standards in Multi-Omics Research:

| Omics Field | Application of Deuterated Buthiazide-d10 | Research Benefit |

| Metabolomics | Internal standard for accurate quantification of buthiazide and its metabolites. eurisotop.comnih.gov | Enables precise measurement of drug disposition and metabolic pathways. |

| Proteomics | Can be used in specialized techniques to study drug-protein interactions. | Identification of direct and off-target protein binding partners. |

| Systems Biology | Provides quantitative data for building integrated models of drug action. | Deeper understanding of the holistic biological effects of buthiazide. |

Development of Advanced Analytical Techniques Benefiting from Deuterated Standards for Complex Biological Systems

The availability of high-purity deuterated internal standards like Buthiazide-d10 is a critical enabler for the development and validation of advanced analytical techniques. pubcompare.aiclearsynth.com These methods are essential for accurately measuring drug and metabolite concentrations in complex biological matrices such as plasma, urine, and tissue homogenates.

Advanced Analytical Techniques:

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for quantitative bioanalysis. nih.govlcms.cz Deuterated internal standards are considered ideal for LC-MS because they have nearly identical chemical and physical properties to the analyte, meaning they co-elute and experience similar ionization effects, leading to highly accurate quantification. researchgate.netscispace.com The development of highly sensitive and selective LC-MS/MS methods for buthiazide and its metabolites would be greatly facilitated by the use of Buthiazide-d10.

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): The combination of LC with NMR spectroscopy is a powerful tool for structure elucidation of novel metabolites. While deuterated solvents are often used in NMR, the use of deuterated analytes can sometimes lead to isotopic shifts in retention time. wiley.comnih.gov However, in LC-MS-NMR, deuterated standards can still be valuable for confirming the identity of the parent compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which aids in the identification of unknown metabolites. Deuterated standards can help in data processing and feature identification in complex HRMS datasets.

Microdosing and Accelerator Mass Spectrometry (AMS): While a more specialized technique, AMS allows for the administration of ultra-low, non-pharmacologically active doses of a drug, which can be traced using isotopically labeled compounds. This can provide early human pharmacokinetic data with minimal risk.

The use of deuterated internal standards is crucial for ensuring the robustness, reliability, and inter-laboratory transferability of these advanced analytical methods. clearsynth.commdpi.com As research into the therapeutic effects and disposition of buthiazide continues, the development of these sophisticated analytical techniques, underpinned by the availability of standards like Buthiazide-d10, will be paramount.

Q & A

Q. How can researchers enhance the transparency of Buthiazide-d10’s analytical data in publications?

- Methodological Answer : Provide raw chromatograms, spectral peaks, and statistical scripts in open-access repositories. Use the "STARD for Chemistry" checklist to report analytical method validation. Include error margins for all quantitative results and disclose instrument calibration frequencies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.